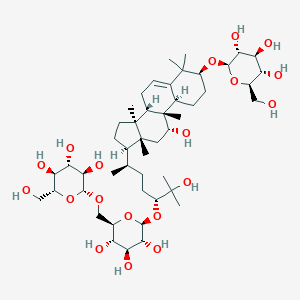
N'-(2,4-dinitrophenyl)pyridine-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(2,4-dinitrophenyl)pyridine-3-carbohydrazide (DNPH) is a chemical compound that has been widely used in scientific research for many years. It is a yellow crystalline powder that is soluble in water and organic solvents. DNPH is commonly used as a reagent for the detection and quantification of carbonyl compounds in various substances.
Wirkmechanismus
The mechanism of action of N'-(2,4-dinitrophenyl)pyridine-3-carbohydrazide is based on the reaction between N'-(2,4-dinitrophenyl)pyridine-3-carbohydrazide and carbonyl groups. N'-(2,4-dinitrophenyl)pyridine-3-carbohydrazide reacts specifically with carbonyl groups to form stable hydrazones, which can be easily detected and quantified by various analytical techniques. The reaction between N'-(2,4-dinitrophenyl)pyridine-3-carbohydrazide and carbonyl groups is a nucleophilic addition reaction that occurs under mild conditions.
Biochemische Und Physiologische Effekte
N'-(2,4-dinitrophenyl)pyridine-3-carbohydrazide does not have any direct biochemical or physiological effects on living organisms. However, it has been used to detect and quantify carbonyl compounds in various biological samples, which can provide valuable information about oxidative stress and other related physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N'-(2,4-dinitrophenyl)pyridine-3-carbohydrazide in lab experiments is its high specificity for carbonyl groups. This allows for accurate detection and quantification of carbonyl compounds in various substances. Additionally, N'-(2,4-dinitrophenyl)pyridine-3-carbohydrazide is relatively easy to use and can be easily incorporated into various analytical techniques. However, one limitation of using N'-(2,4-dinitrophenyl)pyridine-3-carbohydrazide is its potential for interference from other compounds that may react with N'-(2,4-dinitrophenyl)pyridine-3-carbohydrazide. Therefore, careful validation and optimization of the experimental conditions are necessary to ensure accurate results.
Zukünftige Richtungen
There are several future directions for research involving N'-(2,4-dinitrophenyl)pyridine-3-carbohydrazide. One potential area of research is the development of new analytical techniques that can improve the sensitivity and specificity of N'-(2,4-dinitrophenyl)pyridine-3-carbohydrazide-based assays. Additionally, further research is needed to explore the potential applications of N'-(2,4-dinitrophenyl)pyridine-3-carbohydrazide in various scientific fields, including environmental science and clinical research. Finally, more studies are needed to better understand the biochemical and physiological effects of carbonyl compounds in living organisms and their potential implications for human health.
Synthesemethoden
N'-(2,4-dinitrophenyl)pyridine-3-carbohydrazide can be synthesized by reacting 2,4-dinitrochlorobenzene with pyridine-3-carbohydrazide in the presence of a base. The resulting product is then purified by recrystallization. The yield of N'-(2,4-dinitrophenyl)pyridine-3-carbohydrazide is typically high, and the purity can be confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N'-(2,4-dinitrophenyl)pyridine-3-carbohydrazide is commonly used as a reagent for the detection and quantification of carbonyl compounds in various substances, including proteins, lipids, and carbohydrates. This is because N'-(2,4-dinitrophenyl)pyridine-3-carbohydrazide reacts specifically with carbonyl groups to form stable hydrazones, which can be easily detected and quantified by various analytical techniques such as UV-Vis spectroscopy and HPLC. N'-(2,4-dinitrophenyl)pyridine-3-carbohydrazide has been used in various scientific research fields, including biochemistry, pharmacology, and environmental science.
Eigenschaften
CAS-Nummer |
5569-01-7 |
|---|---|
Produktname |
N'-(2,4-dinitrophenyl)pyridine-3-carbohydrazide |
Molekularformel |
C12H9N5O5 |
Molekulargewicht |
303.23 g/mol |
IUPAC-Name |
N'-(2,4-dinitrophenyl)pyridine-3-carbohydrazide |
InChI |
InChI=1S/C12H9N5O5/c18-12(8-2-1-5-13-7-8)15-14-10-4-3-9(16(19)20)6-11(10)17(21)22/h1-7,14H,(H,15,18) |
InChI-Schlüssel |
XSHYPUDMELYJEW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CN=C1)C(=O)NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(Carboxymethyl)amino]benzoic acid](/img/structure/B187148.png)





![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B187160.png)




![2-Phenyl-1,2,4-triazaspiro[4.5]dec-3-ene-3-thiol](/img/structure/B187169.png)
